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Compound Name: Medicagol

Cat. No.: B191801

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the CRISPR/Cas9 system
for targeted gene editing in Medicago protoplasts. The protocols detailed below cover
protoplast isolation, vector construction, PEG-mediated transformation, and subsequent
analysis of editing efficiency. This powerful technique enables rapid functional gene analysis
and the development of precisely modified plant lines for research and biotechnological
applications.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from established protocols for
CRISPR/Cas9 gene editing in Medicago protoplasts, providing a comparative overview for
experimental planning.

Table 1: Protoplast Isolation and Transformation Parameters
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Parameter

Medicago
truncatula (Root
Protoplasts)[1][2]

Medicago
truncatula
(Mesophyll
Protoplasts)[3][4]

General Plant
Protoplasts (for
comparison)

Starting Material

5-6 day old seedlings

Greenhouse-grown

Varies by species

plants[3][4]
Cellulase,
Enzyme Solution Not specified Not specified Macerozyme,
Pectolyase
. . N ~75 x 10° per gram of
Protoplast Yield Not specified Not specified )
leaf material[5]
Protoplast Density for - 6-8 x 10° ]
Not specified Varies
Culture protoplasts/mL[3][4]
Not specified for
Transformation ) CRISPR, but PEG-mediated[6][7][8]
PEG-mediated[1][2] )
Method regeneration protocol [9]
exists[3][4]
Plasmid DNA _
) ~1 pg/uL[2] Not applicable 20 pg[10]
Concentration
Protoplast

Concentration for

Transformation

104 protoplasts in 200
HL[2]

Not applicable

10° protoplasts in 100
pL[11]

PEG Concentration

Equal volume of PEG
solution to
protoplast/DNA mix[2]

Not applicable

20%[10]

Incubation Time with
PEG

5 minutes[2]

Not applicable

15 minutes[10]

Transformation

Efficiency

Not specified for gene

editing

Not applicable

Up to 87% (GFP
reporter)[5]

Table 2: CRISPR/Cas9 Gene Editing Efficiency in Medicago
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Editing Efficiency
Promoter for Cas9 Target Gene ) Notes
in M. truncatula

This promoter showed

a four-fold higher

Arabidopsis UBQ10 Phytoene desaturase ) o
70%[12] mutation efficiency
promoter (PDS)
compared to the 35S
promoter.[12]
The UBQ10 promoter
Phytoene desaturase ) provided a four-fold
35S promoter ~17.5% (inferred) ]
(PDS) improvement over the

35S promoter.[12]

Editing efficiency was
noted to be quite low,

Not specified MINF-YB10 4.7% - 7.3% potentially due to the
gene's role in

regeneration.[13]

Experimental Protocols
Protocol 1: Protoplast Isolation from Medicago
truncatula Roots[1][2]

This protocol is adapted for isolating protoplasts from the roots of the model legume Medicago
truncatula.

1. Plant Growth and Preparation:

o Scarify M. truncatula (ecotype A17) seeds with concentrated H2SOa for 5-7 minutes, then
surface sterilize with 10% sodium hypochlorite solution for 5-10 minutes.[2]

» Wash seeds five times in sterile water and keep them overnight in water.[2]

e Germinate seeds on a 1x B5 medium. Grow seedlings for 5-6 days in a growth chamber with
a 16 h light/8 h dark cycle.[1] Healthy plant growth is critical for successful protoplast
isolation.[1]

N

. Protoplast Isolation:
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(Detailed enzyme solution composition and incubation conditions are not fully specified in the
source material, but a general procedure involves enzymatic digestion of the cell wall.)
After digestion, purify the protoplasts.

Protocol 2: PEG-Mediated Transformation of Medicago
Root Protoplasts[2]

This protocol describes the introduction of CRISPR/Cas9 plasmids into isolated Medicago root

P

=

rotoplasts using a PEG-calcium fusion method.[1]
. Preparation:

Resuspend the isolated protoplasts in a suitable buffer.
Prepare high-quality plasmid DNA containing the Cas9 and sgRNA expression cassettes at a
concentration of approximately 1 pg/uL.[2]

. Transformation:

In a 5 mL round-bottom tube, add 20 pL of the plasmid DNA solution.[2]

Gently mix in 200 pL of the protoplast suspension (containing approximately 104
protoplasts).[2]

Add 220 pL of PEG solution (equal volume to the protoplast/DNA mixture) and mix well by
gently tapping the tube.[2]

Incubate the mixture for 5 minutes at room temperature.[2]

. Post-Transformation:

Terminate the transformation by adding 880-900 pL of W5 solution and mix gently by
inverting the tube.[2]

Centrifuge at 400 RCF for 2 minutes at 4°C to pellet the protoplasts.[2]

Discard the supernatant and resuspend the protoplasts in a suitable culture medium.

Protocol 3: Vector Construction for CRISPR/Cas9 Gene
Editing[14]

This protocol outlines the assembly of a plant transformation vector for expressing Cas9 and a

S

pecific SgRNA.
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1. sgRNA Cassette Assembly:

o Amplify the Medicago truncatula U6.6 (MtU6) promoter (352 bp) and the sgRNA scaffold (83
bp) from a pUC-based plasmid.[14]

¢ Synthesize an oligonucleotide corresponding to the 20-nucleotide target sequence.[14][15]

e Loosely assemble the three fragments (promoter, target sequence, and scaffold) in a
ligation-free cloning reaction.[14]

¢ Use this assembly as a template for a subsequent PCR to amplify the complete sgRNA
expression construct.[14]

2. Final Vector Assembly:

o Assemble the amplified SgRNA expression construct into a plant transformation vector that
also contains the Cas9 nuclease expression cassette.[14] This vector can then be used for
protoplast transformation.

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Experimental workflow for CRISPR/Cas9 gene editing in Medicago protoplasts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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